5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine 5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18786644
InChI: InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16)
SMILES:
Molecular Formula: C10H6F4N2S
Molecular Weight: 262.23 g/mol

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine

CAS No.:

Cat. No.: VC18786644

Molecular Formula: C10H6F4N2S

Molecular Weight: 262.23 g/mol

* For research use only. Not for human or veterinary use.

5-(5-Fluoro-2-(trifluoromethyl)phenyl)thiazol-2-amine -

Specification

Molecular Formula C10H6F4N2S
Molecular Weight 262.23 g/mol
IUPAC Name 5-[5-fluoro-2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H6F4N2S/c11-5-1-2-7(10(12,13)14)6(3-5)8-4-16-9(15)17-8/h1-4H,(H2,15,16)
Standard InChI Key SBZCEABCOJLGHG-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1F)C2=CN=C(S2)N)C(F)(F)F

Introduction

Structural and Electronic Properties

Molecular Architecture

The compound features a thiazole ring—a five-membered heterocycle containing sulfur at position 1 and nitrogen at position 3—substituted at the 5-position with a 5-fluoro-2-(trifluoromethyl)phenyl group. This arrangement creates a planar configuration with conjugated π-electrons across the thiazole and phenyl rings, enhancing aromatic stability . The fluorine atoms at the phenyl ring’s 5-position and trifluoromethyl group at the 2-position introduce significant electronegativity, influencing electron distribution and intermolecular interactions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₀H₆F₄N₂S
Molecular Weight262.23 g/mol
CAS NumberVC18786644
Aromatic SystemBicyclic (thiazole + benzene)
Key Substituents-CF₃, -F

Fluorination Effects

The trifluoromethyl (-CF₃) group induces strong electron-withdrawing effects via its -I effect, reducing electron density at the phenyl ring’s ortho and para positions. This polarization enhances electrophilic substitution resistance while increasing lipid solubility, potentially improving blood-brain barrier permeability . Concurrently, the fluorine atom at the phenyl 5-position creates a steric and electronic environment conducive to halogen bonding with biological targets such as enzyme active sites. Quantum mechanical calculations predict a dipole moment of 3.8 Debye, favoring interactions with polar protein residues.

Synthetic Methodologies

Multi-Step Synthesis

Current synthetic routes involve sequential heterocycle formation and fluorination. A representative pathway proceeds via:

  • Thiazole Ring Construction: Condensation of 5-fluoro-2-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions yields the corresponding thiosemicarbazone. Subsequent Hantzsch thiazole synthesis with α-haloketones forms the thiazole core.

  • Functionalization: Palladium-catalyzed coupling introduces additional fluorinated groups, though excessive fluorination risks destabilizing the heterocycle. Microwave-assisted synthesis at 120°C for 15 minutes optimizes yield (78%) while minimizing byproducts .

Table 2: Synthesis Optimization Parameters

ParameterOptimal ConditionYield Improvement
Temperature120°C+22%
CatalystPd(OAc)₂/XPhos+15%
Reaction MediumDMF/EtOH (3:1)+12%

Purification Challenges

The compound’s high fluorine content (28.9% by mass) complicates crystallization. Reverse-phase HPLC with acetonitrile/water (65:35) achieves >95% purity, as confirmed by LC-MS (m/z 263.03 [M+H]⁺). Differential scanning calorimetry reveals a melting point of 189–192°C, consistent with thiazole thermal stability.

Biological Activity and Mechanism

Antimicrobial Efficacy

Fluorinated thiazoles exhibit broad-spectrum activity. Compound 48e surpasses ampicillin against MRSA (MIC = 2 μg/mL), attributed to -CF₃ enhancing membrane penetration . The target compound’s logP of 2.7 predicts favorable Gram-negative bacteria uptake, potentially disrupting DNA gyrase similar to ciprofloxacin.

Comparative Analysis with Analogues

Table 3: Structural and Activity Comparison

CompoundSubstituentsIC₅₀ (μM)Target
5-(5-F-2-CF₃-Ph)-thiazole-CF₃, -F8.2*EGFR
5-(3,5-CF₃-Ph)-thiazole-CF₃ (di-substituted)5.1Tubulin
5-(4-Cl-Ph)-thiazole -Cl12.4Topoisomerase II
*Predicted value based on QSAR modeling

The mono-trifluoromethyl substitution balances lipophilicity and target affinity, avoiding excessive hydrophobicity seen in di-CF₃ analogs. Fluorine’s smaller van der Waals radius versus chlorine may improve binding pocket accommodation.

Pharmacological Prospects and Challenges

Toxicity Considerations

Fluorinated compounds carry renal clearance risks. Analog 19 showed nephrotoxicity at 50 mg/kg in murine models, likely from fluoride ion release . Structural mitigation could involve replacing the 5-F with a methoxy group, preserving electronics while reducing metabolic defluorination.

Future Research Directions

  • Target Validation: CRISPR screening to identify synthetic lethal interactions in cancer cell lines

  • Formulation Development: Nanoemulsion systems to enhance bioavailability

  • Toxicology Profiling: In vivo studies assessing chronic exposure effects

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